molecular formula C34H43N3O4 B1683371 UK 356618 CAS No. 230961-08-7

UK 356618

Cat. No.: B1683371
CAS No.: 230961-08-7
M. Wt: 557.7 g/mol
InChI Key: JJHRUUKMPWUYIB-HVOSOHGQSA-N
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Mechanism of Action

Target of Action

UK 356618, also known as (2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N’-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide, is a potent and selective inhibitor of matrix metalloprotease-3 (MMP-3) . MMP-3 is an enzyme that breaks down the extracellular matrix, a structural framework that surrounds and supports cells in tissues. By inhibiting MMP-3, this compound can potentially regulate various biological processes such as tissue remodeling, inflammation, and tumor progression .

Mode of Action

This compound interacts with MMP-3 by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction results in the suppression of MMP-3’s ability to degrade the extracellular matrix, which can influence various cellular processes .

Biochemical Pathways

The inhibition of MMP-3 by this compound affects several biochemical pathways. For instance, it can impact the tumor necrosis factor-alpha (TNF-α) pathway , which is closely involved in increasing tumor metastasis . By inhibiting MMP-3, this compound can potentially reduce the effect of TNF-α on cell migration, thereby influencing the metastasis of cancer cells .

Result of Action

The primary result of this compound’s action is the significant reduction of MMP-3 activity. This can lead to a decrease in the degradation of the extracellular matrix, potentially influencing various cellular processes such as cell migration and tumor metastasis . For example, in an in vivo study, this compound treatment significantly reduced MMP-3 activity in the brain of hyperglycemic male Wistar rats .

Preparation Methods

The synthesis of UK 356618 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of specific amine and carboxylic acid derivatives, followed by purification and characterization to ensure high purity and potency .

Chemical Reactions Analysis

UK 356618 primarily undergoes inhibition reactions with matrix metalloproteases. It is less potent against other matrix metalloproteases such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14 compared to MMP-3 . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with MMP-3 is the inhibited enzyme complex .

Scientific Research Applications

UK 356618 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

UK 356618 is unique in its high selectivity and potency for MMP-3 compared to other matrix metalloproteases. Similar compounds include:

    MMP-1 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-1.

    MMP-2 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-2.

    MMP-9 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-9.

    MMP-13 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-13.

    MMP-14 Inhibitors: Compounds that selectively inhibit matrix metalloprotease-14

This compound stands out due to its significantly lower IC50 value for MMP-3, indicating higher potency and selectivity .

Properties

IUPAC Name

(2R)-N-[(2S)-3,3-dimethyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]-N'-hydroxy-2-[3-(3-methyl-4-phenylphenyl)propyl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N3O4/c1-23-21-25(19-20-29(23)27-16-10-7-11-17-27)13-12-18-28(22-30(38)37-41)32(39)36-31(34(3,4)5)33(40)35-24(2)26-14-8-6-9-15-26/h6-11,14-17,19-21,24,28,31,41H,12-13,18,22H2,1-5H3,(H,35,40)(H,36,39)(H,37,38)/t24-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHRUUKMPWUYIB-HVOSOHGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)CCC[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)N[C@H](C)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438778
Record name UK-356618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230961-08-7
Record name UK-356618
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 230961-08-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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